![molecular formula C18H17N5O2S B6441640 6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile CAS No. 2549008-18-4](/img/structure/B6441640.png)
6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound . The benzothiazole ring is known for its various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzothiazole ring attached to a diazepan ring and a pyridine ring . The benzothiazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms .Scientific Research Applications
- Researchers have explored the antiviral potential of this compound. For instance, derivatives of 1,2,3- and 1,2,4-benzothiadiazine (BTDs) were synthesized and screened for antiviral activity against Aleutian disease virus (ADV), human herpesvirus 6, coxsackie B virus (Cox-B5), and human cytomegalovirus .
- A library of benzothiadiazine-substituted tetrameric acids was screened for inhibitory action against the HCV polymerase, NS5B. Compound 12, which contains the benzothiazolyl-diazepan core, exhibited potent activity .
Antiviral Research
HCV Polymerase Inhibition
Future Directions
Benzothiazole compounds have shown a wide range of biological activities, making them a promising area for future research . Future directions could include further exploration of the pharmacological activities of this compound, as well as the development of new synthesis methods and the study of its chemical reactions .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxide, have been reported to have a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It is known that the functional groups attached to the ring structure of similar compounds are responsible for their activity . For instance, a halo group at the 7 and 8 positions of the ring has been found to give active compounds .
Biochemical Pathways
Similar compounds have been reported to activate katp channels on the pancreatic endocrine tissue and the vascular smooth muscle tissue
Result of Action
Similar compounds have been found to be effective and selective inhibitors of insulin release from rat pancreatic b cells , suggesting potential antidiabetic activity.
Action Environment
It is worth noting that the storage temperature can affect the stability of similar compounds .
properties
IUPAC Name |
6-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c19-12-14-6-7-17(20-13-14)22-8-3-9-23(11-10-22)18-15-4-1-2-5-16(15)26(24,25)21-18/h1-2,4-7,13H,3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJASFIJCYNCXBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.